molecular formula C25H26N2O5S B2374680 3,5-dimethoxy-N-(1-tosyl-1,2,3,4-tetrahydroquinolin-6-yl)benzamide CAS No. 1005300-23-1

3,5-dimethoxy-N-(1-tosyl-1,2,3,4-tetrahydroquinolin-6-yl)benzamide

Cat. No.: B2374680
CAS No.: 1005300-23-1
M. Wt: 466.55
InChI Key: JJACTRIRZYDWCB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3,5-dimethoxy-N-(1-tosyl-1,2,3,4-tetrahydroquinolin-6-yl)benzamide is a useful research compound. Its molecular formula is C25H26N2O5S and its molecular weight is 466.55. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis of Complex Heterocyclic Compounds

3,5-Dimethoxy-N-(1-tosyl-1,2,3,4-tetrahydroquinolin-6-yl)benzamide and related compounds have been extensively studied in the synthesis of complex heterocyclic compounds. For instance, a study by Abdallah, Hassaneen, and Abdelhadi (2009) focused on the synthesis of tetra- and penta-heterocyclic compounds incorporating the isoquinoline moiety, a structural component related to this compound (Abdallah, Hassaneen, & Abdelhadi, 2009).

Development of Sigma-2 Receptor Probes

In the field of neuroscience and pharmacology, similar compounds have been explored as probes for sigma-2 receptors. For example, Xu et al. (2005) developed novel sigma-2 receptor probes using related benzamide analogues, highlighting their potential in studying sigma receptors in vitro (Xu et al., 2005).

Imaging of Solid Tumors

The compound and its analogues have also been utilized in the development of imaging agents for solid tumors. Research by Tu et al. (2007) on fluorine-18-labeled benzamide analogs, including those with structural similarities to this compound, demonstrated their efficacy in positron emission tomography (PET) imaging of sigma-2 receptor status in tumors (Tu et al., 2007).

Development of PET Radiotracers

The development of PET radiotracers using arylamides hybrids of high-affinity sigma-2 receptor ligands is another significant application. A study by Abate et al. (2011) explored the creation of hybrid structures between high-affinity sigma-2 receptor ligands, relevant to understanding tumor diagnosis and the development of PET tracers (Abate et al., 2011).

Ligand Binding Studies

Additionally, research into the effects of structural modifications on ligand binding for sigma receptors has been conducted. Lever et al. (2011) examined the binding affinity and selectivity of substituted aminobutyl-benzamides, closely related to this compound, for sigma-1 and sigma-2 receptors (Lever et al., 2011).

Properties

IUPAC Name

3,5-dimethoxy-N-[1-(4-methylphenyl)sulfonyl-3,4-dihydro-2H-quinolin-6-yl]benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H26N2O5S/c1-17-6-9-23(10-7-17)33(29,30)27-12-4-5-18-13-20(8-11-24(18)27)26-25(28)19-14-21(31-2)16-22(15-19)32-3/h6-11,13-16H,4-5,12H2,1-3H3,(H,26,28)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JJACTRIRZYDWCB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N2CCCC3=C2C=CC(=C3)NC(=O)C4=CC(=CC(=C4)OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H26N2O5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

466.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.